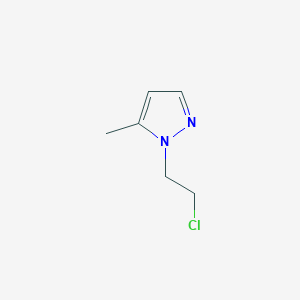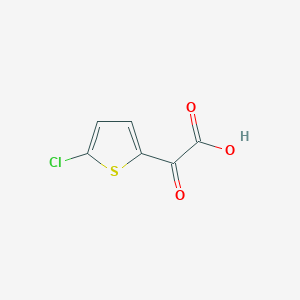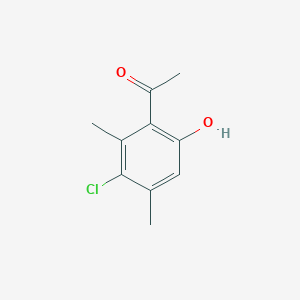
1-(2-chloroethyl)-5-methyl-1H-pyrazole
Vue d'ensemble
Description
1-(2-Chloroethyl)-5-methyl-1H-pyrazole is a versatile organic molecule that has a wide range of applications in the field of scientific research. It is a synthetically produced molecule that has been used in numerous studies due to its unique structure and the ability to interact with a variety of biological targets. This molecule has been used to study the mechanisms of action of drugs, to investigate the biochemical and physiological effects of compounds, and to explore the advantages and limitations of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Ligand Design
- 1-(2-chloroethyl)-5-methyl-1H-pyrazole and related pyrazoles are utilized in synthetic chemistry for creating functionalized compounds with various substituents. These compounds serve as precursors for more complex molecules, particularly in ligand design. One approach involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which react with hydrazine to create the pyrazole nucleus. These pyrazoles, with chlorides at C3, are useful in nucleophilic substitution reactions to produce polyfunctional pyrazoles. Such pyrazoles have applications in ligand design, where a ligating side chain is placed on a ring carbon, offering a unique steric environment for metal binding (Grotjahn et al., 2002).
Structural and Computational Studies
- Pyrazole derivatives, including those structurally similar to this compound, have been the subject of detailed structural and computational studies. For instance, the synthesis, crystal structure, and computational analysis of certain pyrazole compounds demonstrate the importance of these compounds in understanding molecular interactions and stability. Theoretical calculations, including density-functional-theory (DFT) and gauge-including atomic orbital (GIAO) methods, are commonly employed to investigate these compounds (Shen et al., 2012).
Anticancer and Biological Studies
- This compound derivatives are explored for their potential biological activities, particularly in cancer research. Derivatives of this compound serve as intermediates in synthesizing biologically active compounds, which may act as small molecule inhibitors in cancer therapy. The optimization of synthetic routes for these derivatives is crucial for industrial production and for developing more effective anticancer agents (Liu et al., 2017).
Inhibitors and Corrosion Studies
- Pyrazole derivatives, including variants of this compound, are investigated as corrosion inhibitors. Their effectiveness in protecting metals like steel from corrosion in acidic environments is a significant area of research. The compounds show potential in reducing corrosion rates, with their efficiency often increasing with concentration. Understanding their interaction with metal surfaces contributes to developing more effective corrosion inhibitors for industrial applications (Bouklah et al., 2005).
Pharmaceutical Applications
- Derivatives of this compound are also notable in the pharmaceutical industry. They have been studied for their potential applications in treating diseases like diabetes, showcasing their significance in developing new therapeutic agents. The synthesis and characterization of these compounds, along with their biological evaluation for activities like α-glucosidase inhibition, contribute to the ongoing research in medicinal chemistry (Ibraheem et al., 2020).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWVCTCNJGSFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548820 | |
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96450-54-3 | |
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















